
1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research for several decades. This compound is a potent inhibitor of anion transporters and has been extensively studied for its effects on various biochemical and physiological processes.
作用机制
1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide inhibits anion transport by binding to specific sites on the transport protein. This binding prevents the transport protein from functioning properly, leading to a decrease in anion transport across the cell membrane. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve changes in the conformation of the transport protein that prevent anions from passing through the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, inhibition of red blood cell band 3-mediated anion transport, and inhibition of volume-regulated anion channels. This compound has also been shown to affect the activity of several enzymes, including carbonic anhydrase and phospholipase A2. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide in lab experiments is its potency and specificity for anion transporters. This compound is a highly effective inhibitor of several anion transporters, making it a useful tool for studying the role of anion transport in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to affect the activity of several enzymes and ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide. One area of interest is the development of new this compound analogs with improved specificity and potency for anion transporters. Another area of interest is the use of this compound in the treatment of diseases such as cystic fibrosis and sickle cell anemia, which are characterized by abnormalities in anion transport. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
合成方法
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has been used in a wide range of scientific research studies, including investigations of ion transport, cell signaling, and membrane permeability. This compound has been shown to inhibit the activity of several anion transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the band 3 protein in red blood cells. This compound has also been used to study the effects of anion transport on cell volume regulation, pH regulation, and ion homeostasis.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-5-19(6-2)18(21)14-9-11-20(12-10-14)26(22,23)15-7-8-16(24-3)17(13-15)25-4/h7-8,13-14H,5-6,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPSIFMFFSELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)


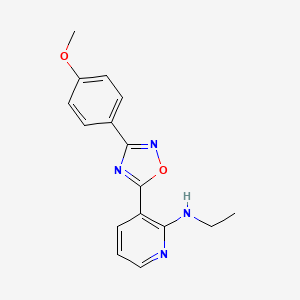
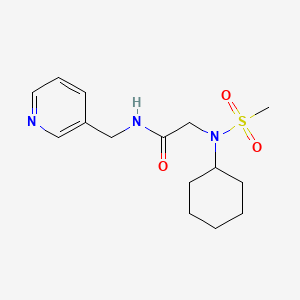

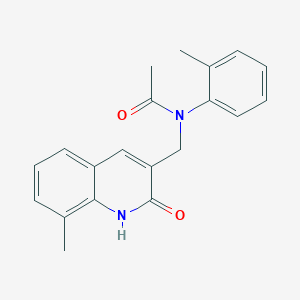
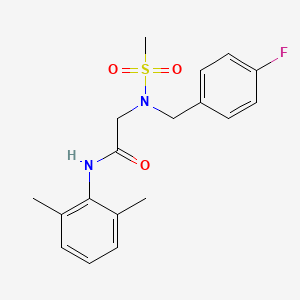
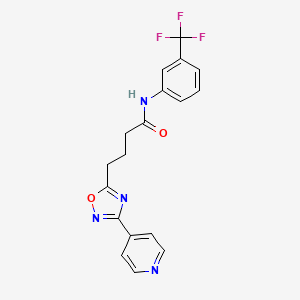
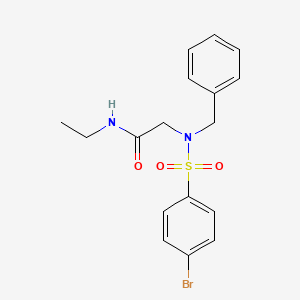

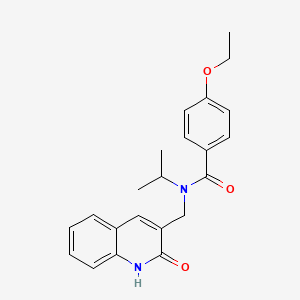
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)